molecular formula C18H25NO3 B3816937 (1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone

(1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone

Cat. No. B3816937
M. Wt: 303.4 g/mol
InChI Key: MKNOOJFMMRTJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone, also known as CPP or CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on the body.

Mechanism of Action

(1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, (1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 increases the levels of GABA in the brain, which can have a range of effects on the body. GABA is an inhibitory neurotransmitter that is involved in regulating neuronal activity in the brain. Increased levels of GABA can lead to reduced excitability of neurons, which can have a calming effect on the body.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from (1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 administration can have a range of effects on the body. These effects include reduced anxiety, sedation, and anticonvulsant activity. (1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of (1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 is its potency as a GABA aminotransferase inhibitor, which allows for lower doses to be used in experiments. This can reduce the potential for side effects and increase the accuracy of experimental results. However, one limitation of (1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 is its limited solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several potential future directions for research on (1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115. One area of interest is its potential use as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to determine the safety and efficacy of (1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 as a treatment for epilepsy. Another potential future direction is the development of more potent and selective GABA aminotransferase inhibitors, which could have even greater therapeutic potential.

Scientific Research Applications

(1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 has been extensively studied in preclinical models for its potential therapeutic applications. One area of interest is its use as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. (1-cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone-115 has also been investigated as a potential treatment for epilepsy, as increased GABA levels in the brain can reduce the likelihood of seizures.

properties

IUPAC Name

(1-cyclobutylpiperidin-3-yl)-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-21-15-8-9-16(17(11-15)22-2)18(20)13-5-4-10-19(12-13)14-6-3-7-14/h8-9,11,13-14H,3-7,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNOOJFMMRTJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2CCCN(C2)C3CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclobutyl-3-piperidinyl)(2,4-dimethoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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